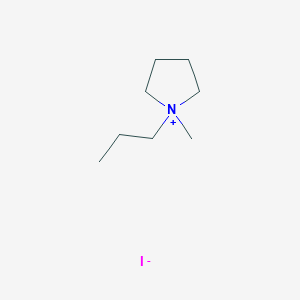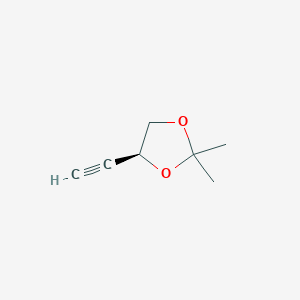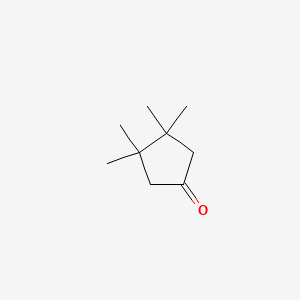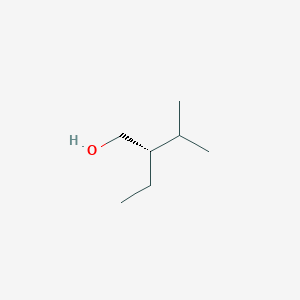
1-Methyl-1-propylpyrrolidinium iodide
Overview
Description
1-Methyl-1-propylpyrrolidinium iodide is an organic salt that belongs to the class of ionic liquids. It is composed of a pyrrolidinium cation and an iodide anion. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications. The molecular formula of this compound is C₈H₁₈IN, and it has a molecular weight of 255.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1-propylpyrrolidinium iodide can be synthesized through a two-step process. The first step involves the alkylation of pyrrolidine with 1-iodopropane to form 1-propylpyrrolidine. In the second step, 1-propylpyrrolidine is further alkylated with methyl iodide to yield this compound .
Reaction Conditions:
Step 1: Pyrrolidine is reacted with 1-iodopropane in the presence of a base such as potassium carbonate at room temperature.
Step 2: The resulting 1-propylpyrrolidine is then reacted with methyl iodide under reflux conditions to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization and recrystallization techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-propylpyrrolidinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride, bromide, or nitrate.
Oxidation and Reduction Reactions: The pyrrolidinium cation can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the iodide ion with other anions.
Oxidation and Reduction Reactions: May involve the use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives of the pyrrolidinium cation.
Scientific Research Applications
1-Methyl-1-propylpyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its stability and low volatility.
Biology: Employed in the study of enzyme kinetics and protein folding as it can stabilize certain biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Methyl-1-propylpyrrolidinium iodide is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules in the system. The pyrrolidinium cation can also participate in specific binding interactions with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
1-Methyl-1-propylpyrrolidinium iodide can be compared with other similar ionic liquids, such as:
- 1-Methyl-1-butylpyrrolidinium iodide
- 1-Methyl-1-ethylpyrrolidinium iodide
- 1-Methyl-1-propylpyrrolidinium chloride
Uniqueness
This compound is unique due to its specific combination of the pyrrolidinium cation and iodide anion, which imparts distinct properties such as high thermal stability and good ionic conductivity. These properties make it particularly suitable for applications in high-temperature environments and as an electrolyte in energy storage devices .
Properties
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.HI/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYGWUZWEXFLMJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049320 | |
| Record name | 1-Methyl-1-propylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56511-19-4 | |
| Record name | 1-Methyl-1-propylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpyrrolidinium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ8X483U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)

![Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B3053771.png)

![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)





![2-[(prop-2-yn-1-yl)amino]acetonitrile](/img/structure/B3053781.png)



